molecular formula C15H17NO2 B2912917 Tert-butyl 1-aminonaphthalene-2-carboxylate CAS No. 2248361-75-1

Tert-butyl 1-aminonaphthalene-2-carboxylate

Cat. No.: B2912917
CAS No.: 2248361-75-1
M. Wt: 243.306
InChI Key: SNWZFOIPNNFCST-UHFFFAOYSA-N
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Description

Tert-butyl 1-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C15H17NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-aminonaphthalene-2-carboxylate typically involves the reaction of 1-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding naphthoquinone derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: N-alkylated naphthylamine derivatives.

Scientific Research Applications

Tert-butyl 1-aminonaphthalene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in fluorescence studies due to its aromatic structure.

    Industry: Used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 1-aminonaphthalene-2-carboxylate involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The aromatic structure allows it to participate in π-π interactions, while the amino and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

    1-Aminonaphthalene-2-carboxylic acid: Lacks the tert-butyl ester group, making it less hydrophobic.

    Tert-butyl 1-naphthoate: Lacks the amino group, reducing its ability to participate in hydrogen bonding.

    Naphthalene-2-carboxylic acid: Lacks both the amino and tert-butyl groups, making it less versatile in chemical reactions.

Uniqueness: Tert-butyl 1-aminonaphthalene-2-carboxylate is unique due to the presence of both the amino and tert-butyl ester groups, which enhance its reactivity and solubility in organic solvents. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful probe in scientific research.

Properties

IUPAC Name

tert-butyl 1-aminonaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-9-8-10-6-4-5-7-11(10)13(12)16/h4-9H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWZFOIPNNFCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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